3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c27-22(8-10-33(28,29)17-6-2-1-3-7-17)26(14-16-5-4-9-24-13-16)23-25-18-11-19-20(31-15-30-19)12-21(18)32-23/h1-7,9,11-13H,8,10,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCJYTDKXOZIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)CCS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the [1,3]dioxolo[4,5-f][1,3]benzothiazole core: This can be achieved through the reaction of appropriate benzothiazole derivatives with dioxolane reagents under acidic conditions.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the benzene ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the pyridin-3-ylmethyl group: This can be done via a nucleophilic substitution reaction where the pyridin-3-ylmethyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or photophysical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of intricate molecular architectures.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
- 3-(benzenesulfonyl)-N-(benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide
- 3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f]benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the [1,3]dioxolo[4,5-f][1,3]benzothiazole core, along with the benzenesulfonyl and pyridin-3-ylmethyl groups, makes it a versatile compound for various applications.
Biological Activity
The compound 3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)propanamide is a novel organic molecule with potential biological activity. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety linked to a dioxole and pyridine groups. Its molecular formula is , and its IUPAC name reflects its intricate functional groups. The presence of the sulfonyl group is particularly noteworthy due to its influence on the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₅S |
| Molecular Weight | 368.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including oxidation and substitution processes. The synthetic pathway may utilize reagents such as potassium permanganate for oxidation and various nucleophiles for substitution reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
Antifungal Activity
In vitro studies have shown that derivatives of benzothiazole compounds exhibit antifungal properties. For example, related compounds demonstrated activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .
Cytotoxicity
Cytotoxicity studies indicated that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. The IC50 values for related compounds were reported as follows:
Table 2: Cytotoxicity IC50 Values
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | NIH/3T3 | 148.26 |
| 2e | NIH/3T3 | 187.66 |
| Doxorubicin | NIH/3T3 | >1000 |
These results suggest that the presence of electronegative substituents enhances the biological activity of these compounds by increasing their lipophilicity and membrane permeability .
The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors within the target cells. It may inhibit key metabolic pathways or activate apoptotic signals in cancer cells. Molecular docking studies have indicated that the compound can effectively bind to enzyme active sites, suggesting its potential as a therapeutic agent .
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, Excretion) studies predict favorable pharmacokinetic profiles for this class of compounds. They demonstrate high lipid solubility and compliance with Lipinski's rule of five, indicating good oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
